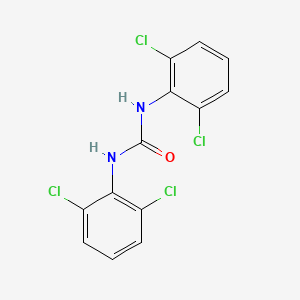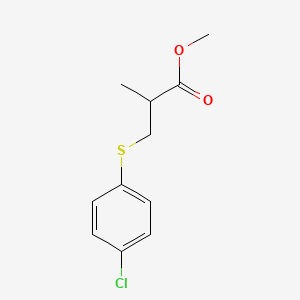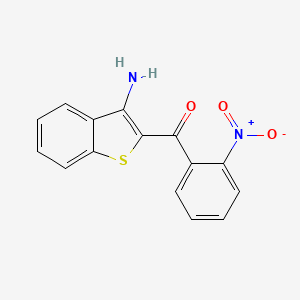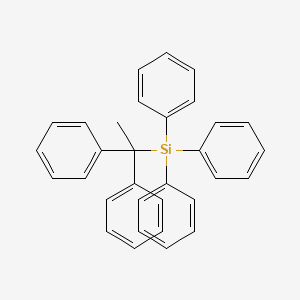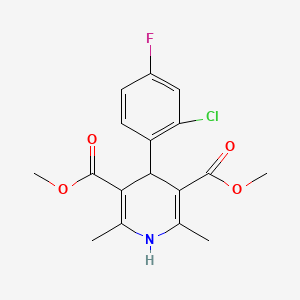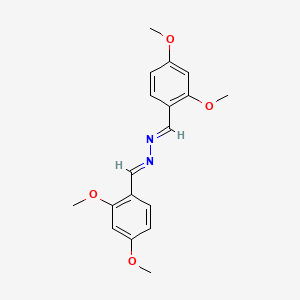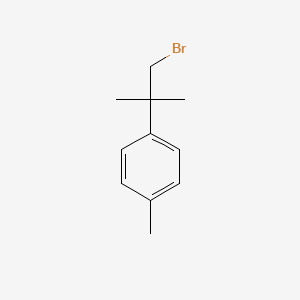
1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where a bromine atom is attached to a tert-butyl group at the second position, and a methyl group is attached to the fourth position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene typically involves the bromination of 4-methyl-tert-butylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination reaction is carefully monitored to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, room temperature.
Major Products:
Substitution: 1-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzene.
Oxidation: 4-Methylbenzoic acid.
Reduction: 1-(1,1-Dimethylethyl)-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The tert-butyl and methyl groups influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-methylbenzene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
1-(2-Chloro-1,1-dimethylethyl)-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(2-Bromo-1,1-dimethylethyl)-3-methylbenzene: Positional isomer with the methyl group at the third position, affecting its chemical behavior.
Uniqueness: 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene is unique due to the presence of both a bromine atom and a tert-butyl group on the benzene ring. This combination imparts specific steric and electronic effects, influencing its reactivity and making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H15Br |
|---|---|
Molekulargewicht |
227.14 g/mol |
IUPAC-Name |
1-(1-bromo-2-methylpropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
BPHOXTJTIIKFFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


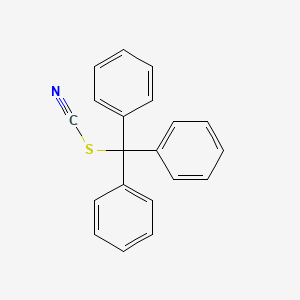
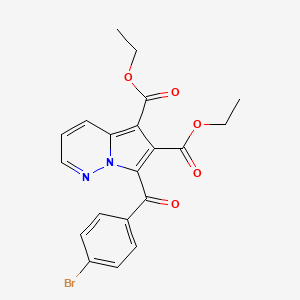
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
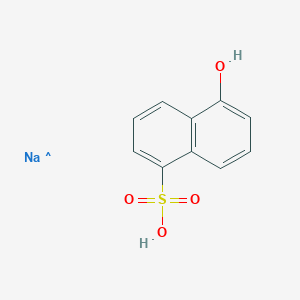
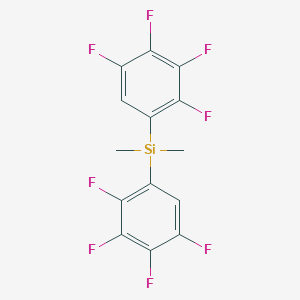
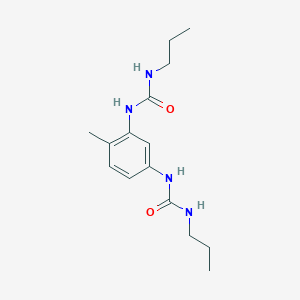
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
